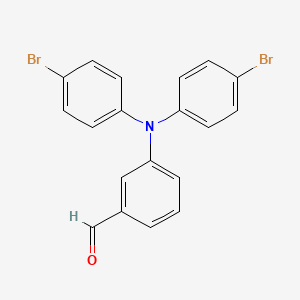

3-(Bis(4-bromophenyl)amino)benzaldehyde

Description

Properties

IUPAC Name |

3-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2NO/c20-15-4-8-17(9-5-15)22(18-10-6-16(21)7-11-18)19-3-1-2-14(12-19)13-23/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDSRFWDWCBTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Mechanistic Insights into Bromination

Both methods proceed via electrophilic aromatic substitution , where bromine () targets the para positions of the diphenylamino group. Key mechanistic differences arise from the brominating agents:

-

Elemental Bromine () :

Generates in situ, facilitated by the polar DCM solvent. The slow addition minimizes di-brominated byproducts. -

N-Bromosuccinimide (NBS) :

Releases through a radical-mediated pathway in THF, which may lead to less regioselective bromination.

Industrial vs. Laboratory-Scale Considerations

The -DCM method is preferable for large-scale production due to its high yield and elimination of chromatographic steps. In contrast, the NBS-THF approach is better suited for small-scale syntheses where safety and ease of handling are prioritized. Recent advances in continuous-flow reactors could further enhance the scalability of the -based method by improving temperature control and reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

3-(Bis(4-bromophenyl)amino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Bis(4-bromophenyl)amino)benzoic acid.

Reduction: Formation of 3-(Bis(4-bromophenyl)amino)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(Bis(4-bromophenyl)amino)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in reactions such as nucleophilic substitutions and cross-coupling reactions allows chemists to create a wide array of derivatives for further study or application in various fields .

The compound has been investigated for its antimicrobial and anticancer properties:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against E. coli and S. aureus |

| Anticancer | Induces apoptosis in cancer cell lines |

Material Science

This compound has applications in the development of organic light-emitting diodes (OLEDs) and as a component in organic photovoltaics (OPVs). Its properties as a hole transport material make it suitable for enhancing the efficiency of electronic devices .

Table 2: Material Applications

| Application Type | Description |

|---|---|

| OLEDs | Acts as a hole transport material |

| OPVs | Enhances efficiency of solar energy conversion |

Case Study 1: Anticancer Effects

A notable study focused on the effects of this compound on human gastric cancer (SGC7901) cell lines. The results indicated significant reductions in cell viability and increased apoptosis rates through caspase-dependent pathways. This suggests that the compound may interact with cellular mechanisms to exert anticancer effects.

Case Study 2: Synthesis of Dyes

The compound has been utilized in synthesizing high-performance dyes based on triphenylamine derivatives. These dyes have shown great potential for use in photoinitiators within various industrial applications due to their efficient light absorption properties .

Table 3: Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-(bis(4-bromophenyl)amino)benzaldehyde | Low | Moderate |

Mechanism of Action

The mechanism of action of 3-(Bis(4-bromophenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₉H₁₃Br₂NO

- Molecular Weight : ~437 g/mol (exact value depends on isotopic composition).

- Synthesis: Typically synthesized via bromination of 4-(diphenylamino)benzaldehyde using N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF), achieving yields of up to 94% after purification .

Comparison with Structural Analogs

Electronic and Steric Effects of Substituents

The bromine atoms in 3-(bis(4-bromophenyl)amino)benzaldehyde significantly influence its electronic properties compared to analogs with different substituents. Below is a comparative analysis:

Key Observations :

- Bromine vs. Methoxy: Bromine’s electron-withdrawing nature enhances charge-transfer interactions, making this compound more suitable for electron-deficient systems like OLEDs. Methoxy-substituted analogs (e.g., D6) exhibit stronger electron-donating properties, favoring light absorption in photovoltaic applications .

- Bromine vs. Iodine : Iodine’s larger atomic radius and polarizability enable unique chalcogen bonding interactions, but bromine offers a balance between reactivity and stability in cross-coupling reactions .

Challenges :

Spectroscopic and Structural Features

NMR Data Comparison :

- This compound: ¹H NMR (CDCl₃): δ 9.84 (s, 1H, CHO), 7.71 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 8.9 Hz, 4H), 7.08–6.97 (m, 6H) .

- 4-(Diphenylamino)benzaldehyde (D6): ¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.65–7.50 (m, 4H), 7.30–7.10 (m, 6H) .

Structural Insights :

- Bromine atoms induce deshielding of adjacent protons, shifting aromatic signals downfield compared to non-halogenated analogs.

- The aldehyde proton (δ ~9.8–9.9 ppm) remains consistent across derivatives, confirming minimal electronic perturbation at the formyl group .

Biological Activity

3-(Bis(4-bromophenyl)amino)benzaldehyde, with the molecular formula C19H13Br2NO, is an organic compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

This compound is synthesized through a condensation reaction between 4-bromoaniline and benzaldehyde, typically using an acid catalyst. This compound features a distinctive substitution pattern that enhances its reactivity and potential applications in medicinal chemistry and materials science .

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives of benzaldehyde have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the regulation of gene expression related to metabolism and virulence in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/ml |

| Compound B | S. aureus | 30 µg/ml |

| This compound | Not directly tested | Potentially effective based on structural similarity |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, complexes formed with this compound showed enhanced apoptosis rates in human pancreatic cancer cells .

Case Study: Anticancer Effects

A study investigated the effects of this compound on human gastric cancer (SGC7901) cell lines. The results indicated that the compound could significantly reduce cell viability and induce apoptosis through caspase-dependent pathways. The expression levels of pro-apoptotic proteins were upregulated, suggesting a mechanism involving mitochondrial pathways .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It could interact with cellular receptors, influencing signal transduction pathways.

- Gene Regulation : The compound may affect the expression of genes associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(bis(4-bromophenyl)amino)benzaldehyde, this compound demonstrates unique properties that enhance its biological activity. The presence of bromine atoms increases the electron-withdrawing capacity, potentially enhancing its interaction with biological targets .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-(bis(4-bromophenyl)amino)benzaldehyde | Low | Moderate |

Q & A

Q. What established synthetic routes are available for 3-(Bis(4-bromophenyl)amino)benzaldehyde, and how is reaction efficiency evaluated?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination between 3-aminobenzaldehyde and 1,4-dibromobenzene derivatives. For example, a copper-catalyzed coupling under reflux in dimethylformamide (DMF) with potassium carbonate as a base yields the product. Efficiency is assessed by optimizing reaction parameters:

- Catalyst screening (e.g., CuI vs. Pd(OAc)₂).

- Solvent selection (polar aprotic solvents like DMF or toluene).

- Temperature (80–150°C, monitored via TLC).

Purity is confirmed using HPLC (>98% purity) and 1H NMR (absence of residual solvent or coupling byproducts). Yield improvements are tracked through iterative condition adjustments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : The aldehyde proton appears at δ ~9.8 ppm, while the aromatic protons of the bromophenyl groups resonate between δ 7.2–7.8 ppm. The aldehyde carbon is observed at ~190 ppm in 13C NMR .

- ESI-MS : A molecular ion peak at m/z 431.12 ([M+H]⁺) confirms the molecular formula (C₁₉H₁₃Br₂NO) .

- FTIR : A strong C=O stretch (~1700 cm⁻¹) and N–H bending (~1500 cm⁻¹) are diagnostic .

Q. What safety protocols are essential when handling brominated aromatic aldehydes like this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist.

- Storage : In airtight containers, away from oxidizers, at 2–8°C.

Similar brominated aldehydes (e.g., 3-bromobenzaldehyde) require these precautions, as their toxicological profiles are incompletely studied .

Advanced Questions

Q. How can researchers design experiments to evaluate charge-transport properties in organic photovoltaic (OPV) devices?

- Methodological Answer :

- Thin-Film Fabrication : Spin-coat the compound onto ITO/PEDOT:PSS substrates (thickness: 80–100 nm).

- Characterization :

- UV-Vis Spectroscopy : Determine optical bandgap (e.g., λₐ₆₅ ≈ 350 nm, bandgap ~3.0 eV).

- Atomic Force Microscopy (AFM) : Assess surface roughness (<5 nm RMS).

- Field-Effect Transistor (FET) Testing : Measure hole mobility (μₕ ~10⁻³ cm²/V·s) using bottom-gate/top-contact configurations.

Compare results with DFT-calculated HOMO/LUMO levels (e.g., HOMO = -5.2 eV, LUMO = -2.1 eV) to correlate structure-property relationships .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to predict shifts. Account for solvent effects (e.g., DMSO-d6 vs. CDCl3 dielectric constants).

- 2D NMR Validation : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing aldehyde vs. aromatic protons).

- Contradiction Analysis : If experimental δ 9.8 ppm (aldehyde) deviates from theoretical δ 10.2 ppm, check for hydrogen bonding or impurities .

Q. What strategies minimize byproducts during large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Test Pd₂(dba)₃ with Xantphos ligand for higher selectivity.

- Reaction Monitoring : Use inline FTIR or GC-MS to detect intermediates (e.g., dehalogenated byproducts).

- Purification : Gradient column chromatography (hexane:EtOAc, 4:1 to 1:1) removes unreacted 4-bromophenyl precursors. Scale-up trials (1 g → 100 g) show yield consistency (75–82%) when oxygen is excluded .

Q. How to analyze degradation pathways in OLED applications?

- Methodological Answer :

- Accelerated Aging : Expose thin films to 85°C/85% relative humidity for 500 hours.

- LC-MS Analysis : Identify degradation products (e.g., debrominated aldehydes or amine-oxidized species).

- Thermal Stability : TGA shows decomposition onset at 250°C, correlating with device failure modes. Mitigate degradation using encapsulation layers (e.g., Al₂O₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.